GPR35 Agonist Potency: A Distinct Millimolar-to-micromolar Switch Compared to the Prototypical Agonist Zaprinast
The compound uniquely fills a mid-potency gap for sulfonyl piperazine GPR35 agonists. In a human HT-29 cell desensitization assay, its IC50 of 2.89 µM (2,890 nM) [1] positions it as a distinctly weaker agonist than the broad-spectrum probe zaprinast, which desensitizes the human GPR35 with much higher potency (EC50 ~840 nM) . This quantifies a >3-fold lower potency, establishing the compound as a specific tool for probing low-affinity GPR35 interactions without triggering the full downstream cascade activated by potent agonists.
| Evidence Dimension | GPR35 Agonist Potency (Cell Desensitization) |
|---|---|
| Target Compound Data | IC50 = 2,890 nM |
| Comparator Or Baseline | Zaprinast IC50 ≈ 840 nM |
| Quantified Difference | ~3.4-fold less potent |
| Conditions | Human HT-29 colorectal adenocarcinoma cells; induction of desensitization against 1 µM zaprinast challenge (pre-incubation model). |
Why This Matters
For pain/inflammation target discovery, this compound offers a unique millimolar-to-micromolar probe that avoids receptor oversaturation, unlike high-potency agonists.
- [1] BindingDB. BDBM50259846 (CHEMBL4103860): Agonist activity at GPR35 in human HT-29 cells. Entry ID: 50000736. View Source
